

Physical and chemical properties of ammonium nonanoate solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium nonanoate

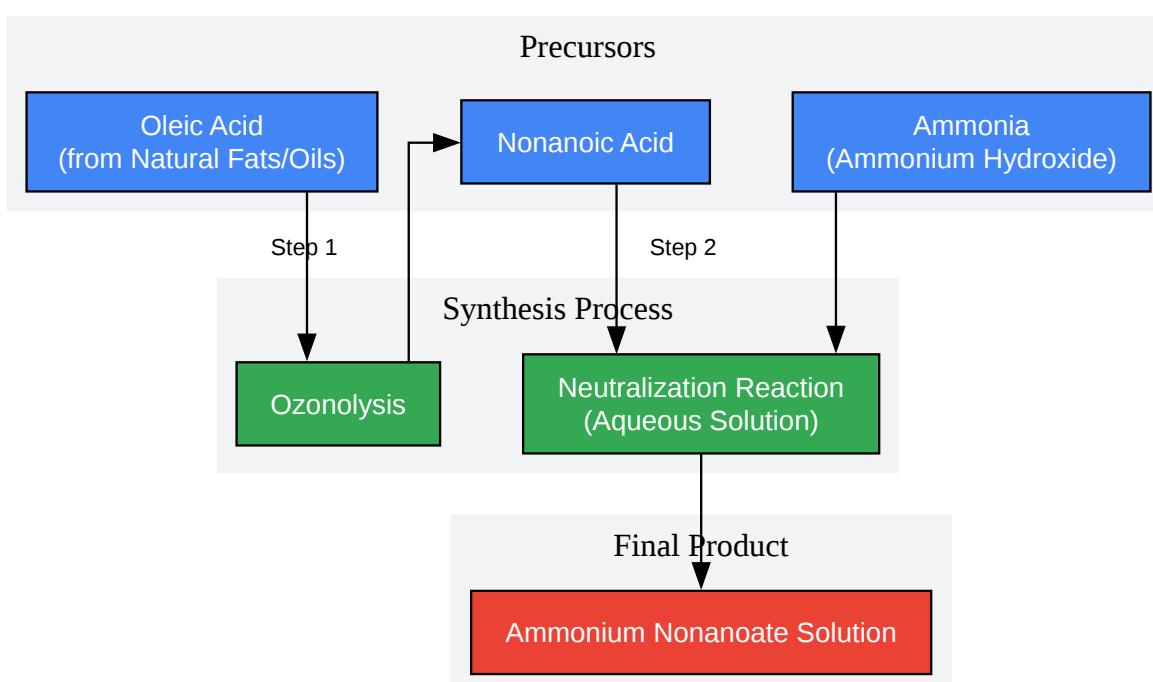
Cat. No.: B1288919

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Ammonium Nonanoate** Solutions

Introduction

Ammonium nonanoate, also known as ammonium pelargonate, is the ammonium salt of nonanoic acid.^{[1][2][3]} Nonanoic acid is a nine-carbon saturated fatty acid that occurs naturally in various plants and animals.^{[4][5][6][7]} As a result, **ammonium nonanoate** is classified as a biopesticide and is recognized for its use as a broad-spectrum, non-selective, contact herbicide.^{[1][2][3][4][8]} Its rapid biodegradation and low environmental persistence make it a viable alternative to synthetic herbicides, particularly in organic agriculture and landscape management.^{[3][9][10]} This technical guide provides a comprehensive overview of the core physical and chemical properties of **ammonium nonanoate** solutions, intended for researchers, scientists, and professionals in drug development and agricultural science.


Chemical Identity and Synthesis

Ammonium nonanoate is formed through the chemical combination of nonanoic acid and ammonia.^{[3][10]} It is functionally a soap, defined as a salt of a fatty acid.^[10]

Identifier	Value	Reference
IUPAC Name	azanium;nonanoate	[1] [8] [11]
CAS Number	63718-65-0	[1] [2] [9] [12]
Molecular Formula	C ₉ H ₂₁ NO ₂	[1] [2] [11]
Molecular Weight	175.27 g/mol	[1] [2] [8] [9] [11] [13]
InChI Key	KLIDOSBTXDALBI-UHFFFAOYSA-N	[1] [9]

Synthesis of Ammonium Nonanoate

The primary method for synthesizing **ammonium nonanoate** is a direct acid-base neutralization reaction between nonanoic acid and ammonia, typically in an aqueous solution using ammonium hydroxide.[\[9\]](#) This process can be performed at room temperature and results in the conversion of the fatty acid into its soap form, with no by-products requiring purification.[\[10\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)*Caption: Synthesis workflow of ammonium nonanoate.*

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general method for the synthesis of an **ammonium nonanoate** solution.

- Preparation of Reactants: Measure a molar equivalent of nonanoic acid and place it into a stirred reaction vessel. In a separate container, prepare an aqueous solution of ammonium hydroxide containing a corresponding molar equivalent of ammonia.
- Neutralization Reaction: While continuously stirring the nonanoic acid at room temperature, slowly add the ammonium hydroxide solution dropwise.^{[1][9]} Monitor the pH of the mixture.
- Reaction Completion: Continue adding the ammonium hydroxide solution until the pH of the mixture stabilizes in the range of 7.0 to 8.5, indicating that the nonanoic acid has been completely converted to its ammonium salt.^{[10][14]} The resulting product should be a clear, single-phase aqueous solution.^{[10][14]}
- Final Formulation: For experimental formulations, other components such as emulsifiers, penetrating agents, or thickeners can be added to the solution at this stage with continued stirring to ensure homogeneity.^{[1][15]}

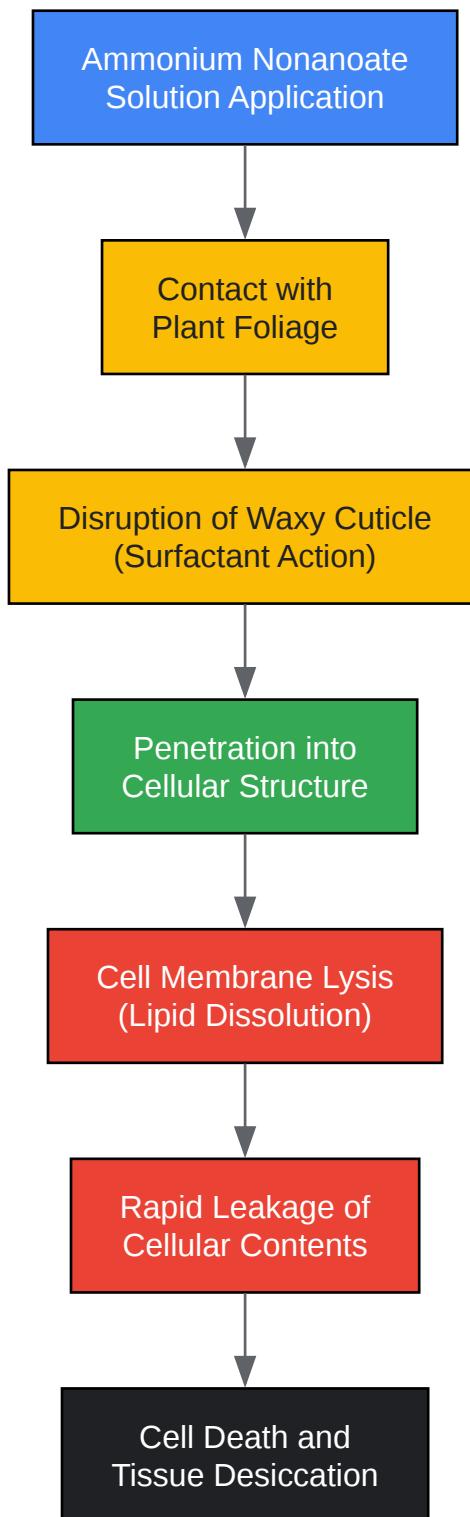
Physical Properties of Ammonium Nonanoate Solutions

Ammonium nonanoate is typically marketed and used as an aqueous solution, often at a concentration of 40%.^{[2][9][10]} In its pure form, it can exist as white crystals.^[2] The solution is described as a clear, colorless to pale yellow liquid with a slight fatty acid or ammonia-like odor.^{[1][2][7][12][14]}

Property	Value	Conditions	Reference
Physical State	Liquid	Room Temperature	[1][12]
Appearance	Clear, colorless to pale yellow	-	[1][2][14]
Density	~1.00 g/cm ³	20 °C	[1][12]
pH	8.0 - 9.0	Aqueous Solution	[12]
Boiling Point	104.4 °C (219.9 °F)	Aqueous Solution	[12]
Viscosity	0.61 cm ² /s (61 cSt)	Not Specified	
Solubility in Water	Completely Miscible	20 °C, pH 7	[1][7][12][14]

Experimental Protocols for Physical Property Determination

- pH Measurement: The pH of an **ammonium nonanoate** solution can be determined using a calibrated pH meter. A sample of the solution is placed in a beaker, and the electrode of the pH meter is submerged. The reading is allowed to stabilize before being recorded. The typical pH of commercial solutions is between 8.0 and 9.0.[12]
- Density Measurement: The density can be measured using a hydrometer or a pycnometer at a controlled temperature (e.g., 20°C). For the pycnometer method, the vessel is weighed empty, then filled with the sample solution and weighed again. The density is calculated by dividing the mass of the sample by its volume.
- Viscosity Measurement: The kinematic viscosity of the solution can be determined using a glass capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) in a temperature-controlled water bath. The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured, and this flow time is used to calculate the kinematic viscosity. A reported value is 0.61 cm²/s.

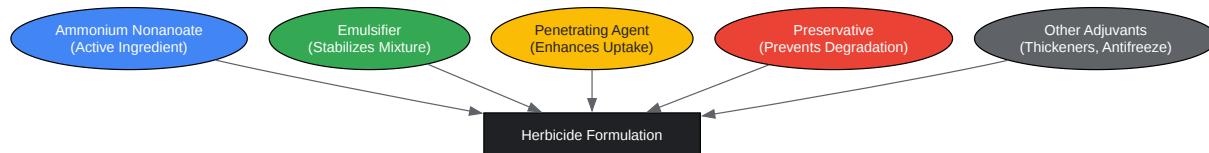

Chemical Properties and Reactivity Stability and Degradation

Ammonium nonanoate solutions are stable in storage under normal conditions.[2][14] Storage at temperatures below 0°C may cause the crystallization of the solute.[14] A key chemical property is its rapid biodegradation in the environment. It is readily metabolized by soil microorganisms, with an estimated environmental half-life of less than 24 hours.[3][9][10][16] This rapid breakdown prevents accumulation in soil and reduces the risk of leaching into groundwater.[3][9]

Mechanism of Action as a Herbicide

Ammonium nonanoate functions as a non-systemic, broad-spectrum contact herbicide.[2][8][9] Its mode of action is physical rather than systemic.

- Contact and Surfactant Action: As a soap, it acts as a surfactant, breaking down the waxy cuticle on the surface of plant leaves.
- Cell Membrane Disruption: Upon penetrating the cuticle, it physically disrupts the lipid bilayer of the plant cell membranes.[3][4][5][7]
- Cell Lysis and Desiccation: This disruption causes rapid leakage of electrolytes and other cellular contents, leading to cell lysis and dehydration.[5][9]
- Visible Effects: The treated plant tissue rapidly wilts, desiccates, and shows signs of necrosis, often within hours of application.[4][5]



[Click to download full resolution via product page](#)

*Caption: Mechanism of action for **ammonium nonanoate** as a contact herbicide.*

Formulation of Ammonium Nonanoate Solutions

For effective application, particularly in agriculture, **ammonium nonanoate** is typically formulated as a water-based solution or an emulsion-in-water.^[9] These formulations often include adjuvants to enhance stability and efficacy.^[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ammonium nonanoate (EVT-1610868) | 63718-65-0 [evitachem.com]
- 2. Ammonium nonanoate - Wikipedia [en.wikipedia.org]
- 3. floridist.com [floridist.com]
- 4. Buy Ammonium nonanoate | 63718-65-0 [smolecule.com]
- 5. mirimichigreen.com [mirimichigreen.com]
- 6. NONANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. Ammonium nonanoate [sitem.herts.ac.uk]
- 8. Ammonium nonanoate [sitem.herts.ac.uk]
- 9. Ammonium nonanoate | 63718-65-0 | Benchchem [benchchem.com]
- 10. ams.usda.gov [ams.usda.gov]
- 11. Ammonium nonanoate | C9H21NO2 | CID 21902950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. labelsds.com [labelsds.com]
- 13. Ammonium nonanoate | C9H21NO2 | CID 21902950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ams.usda.gov [ams.usda.gov]
- 15. Preparation method of ammonium nonanoate weeding emulsion in water - Eureka | Patsnap [eureka.patsnap.com]
- 16. Comparison of the effects of ammonium nonanoate and an essential oil herbicide on weed control efficacy and water use efficiency of pumpkin | Weed Technology | Cambridge Core [cambridge.org]
- To cite this document: BenchChem. [Physical and chemical properties of ammonium nonanoate solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288919#physical-and-chemical-properties-of-ammonium-nonanoate-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com